1-(5-phenylpyrimidin-2-yl)-N-propylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine is a basic structure that is found in many important molecules, including the nucleotides uracil, thymine, and cytosine which are components of DNA and RNA . Pyrimidine derivatives have been known to exhibit a wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through several methods. One common method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring. The pyrimidine ring itself is a six-membered ring with two nitrogen atoms and four carbon atoms .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including reactions with alkynes, (trimethylsilyl) acetylene, and α-methyl or α-methylene ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their structure. For example, the melting point, boiling point, and solubility can all be influenced by the substituents attached to the pyrimidine ring .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

1-(5-phenylpyrimidin-2-yl)-N-propylpiperidine-3-carboxamide and its derivatives have been explored for their potential as enzyme inhibitors, demonstrating promising applications in anticancer therapies. For instance, substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. Such compounds, including the one , could be orally active, indicating their potential for use in cancer treatment protocols that target specific kinases involved in tumor growth and proliferation (Lombardo et al., 2004).

Antiviral Research

Another area of application for this chemical compound is in antiviral research, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. Piperidine-4-yl-aminopyrimidines, including N-phenyl derivatives, have been explored for their broad potency against resistant mutant viruses. These compounds, showcasing a related structural motif, are investigated for their efficacy in inhibiting viral replication, thus offering a pathway for developing new treatments for HIV-1 (Guozhi Tang et al., 2010).

Antimicrobial Activity

Compounds within the same chemical family have been synthesized and evaluated for their antimicrobial activities, suggesting the potential utility of this compound in developing new antibacterial agents. The synthesis and evaluation of novel derivatives for their cytotoxic and 5-lipoxygenase inhibition activities indicate their utility in addressing bacterial resistance and developing new therapeutic strategies (Rahmouni et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on their structure. Some pyrimidine derivatives may be harmful if swallowed, inhaled, or come into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Properties

IUPAC Name |

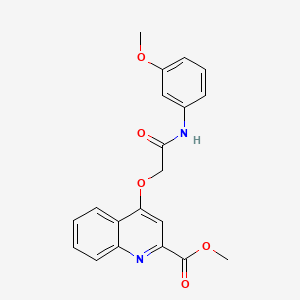

methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-25-14-7-5-6-13(10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-9-4-3-8-15(16)18/h3-11H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHLICMVAQHYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)